molecular formula C23H21N5 B3457851 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1H-benzimidazol-2-amine

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1H-benzimidazol-2-amine

Cat. No. B3457851
M. Wt: 367.4 g/mol
InChI Key: LAKIFFMNDJWISN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1H-benzimidazol-2-amine, also known as BMB, is a benzimidazole derivative that has gained significant attention in scientific research due to its unique properties and potential applications. BMB is a small molecule with a molecular weight of 424.55 g/mol and a chemical formula of C27H24N4.

Mechanism of Action

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1H-benzimidazol-2-amine exerts its biological effects through its interaction with various molecular targets. It has been shown to inhibit the activity of several enzymes and proteins involved in cellular signaling pathways. N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1H-benzimidazol-2-amine has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1H-benzimidazol-2-amine has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the replication of viruses. N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1H-benzimidazol-2-amine has also been shown to have neuroprotective effects, including the ability to reduce oxidative stress and protect against neuronal damage.

Advantages and Limitations for Lab Experiments

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1H-benzimidazol-2-amine has several advantages for use in laboratory experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1H-benzimidazol-2-amine is also relatively easy to synthesize, making it readily available for research purposes. However, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1H-benzimidazol-2-amine also has limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1H-benzimidazol-2-amine. One area of interest is the development of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1H-benzimidazol-2-amine derivatives with improved solubility and bioavailability. Another area of interest is the investigation of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1H-benzimidazol-2-amine's potential as a therapeutic agent for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1H-benzimidazol-2-amine and its potential applications in other areas of research.

Scientific Research Applications

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1H-benzimidazol-2-amine has been shown to have potential therapeutic applications in various fields of research. It has been studied for its anti-tumor, anti-inflammatory, and anti-viral properties. N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1H-benzimidazol-2-amine has also been shown to have potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[(1-benzylbenzimidazol-2-yl)methyl]-1-methylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5/c1-27-20-13-7-5-11-18(20)26-23(27)24-15-22-25-19-12-6-8-14-21(19)28(22)16-17-9-3-2-4-10-17/h2-14H,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKIFFMNDJWISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1NCC3=NC4=CC=CC=C4N3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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